
4-Borono-2-fluoro-L-phenylalanine
説明
4-Borono-2-fluoro-L-phenylalanine (FBPA) is a boronated amino acid analog critical for boron neutron capture therapy (BNCT), a targeted radiotherapy for malignancies like glioblastoma and melanoma. Its structure combines a phenylalanine backbone with a boronic acid group at the para position and a fluorine atom at the ortho position. This design enhances tumor specificity due to increased amino acid transporter-mediated uptake in cancer cells .
FBPA is also used as a positron emission tomography (PET) tracer (labeled with fluorine-18) for pre-BNCT treatment planning, enabling non-invasive quantification of boron distribution in tumors and normal tissues . Its synthesis involves radiofluorination using agents like [¹⁸F]CH₃COOF, optimizing stability and radiochemical yields (~20–25%) .
特性
CAS番号 |
133921-60-5 |
---|---|
分子式 |
C14H13F17O |
分子量 |
226 g/mol |
IUPAC名 |
2-amino-3-(4-borono-2-(18F)fluoranylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1 |
InChIキー |
GGGVVBGRTWMSPX-KXMUYVCJSA-N |
SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
異性体SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)[18F])(O)O |
正規SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
同義語 |
(18F)-(10B)-L-BPA 18F-10B-FBPA 4-BF-Phe 4-borono-2-(18F)fluoro-DL-phenylalanine 4-borono-2-fluoro-L-phenylalanine 4-borono-2-fluorophenylalanine fluoroboronophenylalanine |
製品の起源 |
United States |
科学的研究の応用
Boron Neutron Capture Therapy (BNCT)
FBPA plays a crucial role in BNCT, a binary cancer treatment strategy that relies on the selective accumulation of boron-containing compounds in tumor cells followed by neutron irradiation. This process results in localized destruction of malignant cells while sparing surrounding healthy tissue.
- Tumor Imaging and Pharmacokinetics : Studies have demonstrated that 18F-FBPA can effectively monitor the pharmacokinetics of boron compounds in vivo. It has shown superior tumor-to-normal tissue contrast compared to traditional imaging agents, making it valuable for diagnosing and evaluating tumors such as melanoma and gliomas .
- Transport Mechanisms : Research indicates that FBPA uptake is mediated by L-type amino acid transporters, which are essential for its accumulation in tumor cells. This mechanism has been confirmed through various cell line studies, showing a strong correlation between FBPA and BPA uptake .
Clinical Applications
FBPA has been utilized in several clinical studies aimed at improving BNCT outcomes:
- Pilot Studies : Clinical trials involving glioma-bearing patients have assessed the efficacy of FBPA as a PET probe to predict boron concentration in tumors. These studies have highlighted its potential for enhancing treatment planning and monitoring .
- Case Studies : Notable cases include the application of FBPA in patients with advanced brain tumors, where it demonstrated effective tumor targeting and provided insights into treatment response .
Data Tables
The following table summarizes key findings from recent studies on the applications of FBPA:
化学反応の分析
Key Chemical Reactions
-
Fluorination Reactions: FBPA participates in electrophilic fluorination reactions.
-
Reaction with [18F]acetylhypofluorite: Fluorination of BPA with [18F]acetylhypofluorite ([18F]AcOF) in trifluoroacetic acid (TFA) .
-
Radiofluorination: Direct radiofluorination of L-phenylalanine with either ^{18}F]AcOF in trifluoroacetic acid (TFA) afforded the three isomeric o, m, and p-fluoro-L-phenylalanines .
Mechanism of Action in BNCT
-
Selective Accumulation: FBPA selectively accumulates in tumor cells due to their higher uptake rates compared to normal cells.
-
Neutron Exposure: Upon exposure to thermal neutrons, the boron atoms undergo nuclear reactions that release high-energy alpha particles and lithium ions .
-
Localized Cell Damage: This leads to localized cell damage and apoptosis in cancerous tissues while sparing surrounding healthy tissues.
Role of L-type Amino Acid Transporters
-
Transport Mechanism: FBPA is primarily transported into cells via the L-type amino acid transporter (LAT1) .
-
Uptake in Glioblastoma Cells: Studies have shown that LAT1 plays a significant role in the uptake of FBPA in various cell types, particularly in glioblastoma cells.
Metabolic Considerations
類似化合物との比較
Structural and Functional Analogues
4-Borono-L-phenylalanine (BPA)
- Structure : Lacks the ortho-fluorine substituent.
- Applications: First-generation BNCT agent; used clinically since the 1990s for melanoma and glioma .
- Pharmacokinetics: Tumor-to-normal brain ratio: 2.05 (0.5 h post-injection) in F98 glioma rats . Requires fructose complexation (BPA-Fr) for solubility, which may reduce bioavailability compared to FBPA .
- Limitations : Lower tumor specificity and PET compatibility than FBPA due to absence of fluorine .
4-Borono-D-phenylalanine
- Structure : D-enantiomer of BPA.
- Key Difference: Reduced tumor uptake compared to the L-form due to stereospecific amino acid transporter preferences .
- Utility : Primarily used in preclinical studies to validate enantiomer-dependent uptake mechanisms .
4-Fluoro-L-phenylalanine
- Structure : Contains fluorine at the para position but lacks the boronic acid group.
- Molecular Weight : 183.17 g/mol .
- Relevance : Highlights the role of fluorine in enhancing lipophilicity and blood-brain barrier (BBB) penetration, a feature exploited in FBPA .
4-Bromo-L-phenylalanine
- Structure : Bromine substituent at the para position.
- Applications : Used in peptide synthesis and as a heavy atom derivative for crystallography.
- Molecular Weight : 244.09 g/mol .
- Limitation: No inherent therapeutic utility in BNCT due to absence of boron.
4-Trifluoromethyl-L-phenylalanine
- Structure : Trifluoromethyl group at the para position.
- Key Insight : Demonstrates how electron-withdrawing substituents (e.g., -CF₃, -F) modulate physicochemical properties, influencing tumor targeting .
Comparative Pharmacokinetic Data
Key Research Findings
FBPA vs. BPA in Glioma Models :
- FBPA showed 68% higher tumor-to-brain uptake (3.45 vs. 2.05) in F98 glioma-bearing rats, attributed to fluorine-enhanced BBB permeability .
- Intracarotid administration with hyperosmolar BBB disruption further improved FBPA tumor retention (tumor-to-ipsilateral brain ratio: 6.3) .
Enantiomeric Specificity :
PET Imaging Utility: ¹⁸F-FBPA PET correlated with MR imaging in glioblastoma patients, achieving tumor-to-normal brain ratios of 1.9–3.1 . Kinetic modeling (Gjedde-Patlak plots) confirmed FBPA’s retention in metabolic pools, validating its use for dose estimation in BNCT .
準備方法
Early Methodologies and Limitations
The initial synthesis of FBPA, as described by Ishiwata et al., involved fluorinating 4-borono-L-phenylalanine (BPA) with [¹⁸F]AcOF in trifluoroacetic acid (TFA). This method achieved RCYs of 20–35% (decay-corrected) but faced challenges:
Solvent and Precursor Optimization
[¹⁸F]F₂-Based Synthesis Routes
Nuclear Reaction Pathways
The production of [¹⁸F]F₂ gas, a critical fluorinating agent, relies on two nuclear reactions:
Two-Step Irradiation for Enhanced [¹⁸F]F₂ Production
Recent advancements by Watabe et al. (2022) introduced a two-step irradiation protocol to optimize [¹⁸F]F₂ yields:
-
First irradiation : Proton bombardment of [¹⁸O]O₂ gas at 30 μA for 150 minutes.
-
Second irradiation : Irradiation of 0.05–0.08% F₂ in argon at 17 μA for 20 minutes.
This method achieved 2000–5300 MBq of [¹⁸F]F₂, with molar activities up to 3700 MBq/μmol . The use of single-use [¹⁸O]O₂ systems eliminated gas recycling complexities, improving practicality for clinical settings.
Role of Labeling Agents in Fluorination Efficiency
[¹⁸F]CH₃COOF as a Stabilizing Agent
Converting [¹⁸F]F₂ to [¹⁸F]CH₃COOF via a CH₃COONa column enhanced fluorination control. Benefits included:
-
Reduced side reactions : Milder electrophilic substitution minimized boronic acid degradation.
-
Higher specificity : Selective fluorination at the ortho position improved regioselectivity.
Comparative Analysis of Fluorination Agents
Parameter | [¹⁸F]AcOF | [¹⁸F]F₂ |
---|---|---|
RCY (decay-corrected) | 80% | 60–75% |
Molar Activity (MBq/μmol) | 20–130 | 3700 |
Reaction Time | 10 minutes | 30 minutes |
Purification Method | TLC | HPLC |
Purification and Quality Control
Q & A
Q. What synthetic methodologies are recommended for producing 4-Borono-2-fluoro-L-phenylalanine (4B2F-L-Phe) with high radiochemical purity?
The synthesis typically involves fluorination via electrophilic substitution using fluorine gas () or -labeled precursors under anhydrous conditions . Key steps include:
- Boron protection : Use dihydroxyboryl groups to stabilize the boronic acid moiety during fluorination .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns to achieve >95% radiochemical purity .
- Specific activity optimization : Minimize carrier-added by using low precursor concentrations (e.g., 0.5–1.0 mg/mL) .
Q. How should researchers assess the stability of 4B2F-L-Phe under storage and physiological conditions?
- Storage stability : Store at 0–6°C in acidic buffers (pH 4–5) to prevent boronic acid hydrolysis .
- In vitro stability : Incubate in human serum at 37°C for 2–4 hours; monitor degradation via thin-layer chromatography (TLC) or mass spectrometry (MS) .
- Critical parameters : Avoid prolonged exposure to oxygen or light, which accelerate decomposition .
Q. What analytical techniques are essential for characterizing 4B2F-L-Phe?
- Structural confirmation : Use -NMR and -NMR to verify fluorination and boronic acid integrity .
- Purity assessment : Radiochemical purity via gamma counting combined with HPLC .
- Crystallography : Single-crystal X-ray diffraction (XRD) to resolve stereochemical configurations, particularly for L-enantiomer validation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on tumor uptake efficiency of 4B2F-L-Phe in boron neutron capture therapy (BNCT) studies?
- Experimental design :
- Data reconciliation :
Q. What methodological strategies improve the specific activity of 18F^{18}\text{F}18F-labeled 4B2F-L-Phe for PET imaging?
- Precursor design : Optimize leaving groups (e.g., nitro or trimethylammonium substituents) to enhance incorporation yields .
- Microfluidic synthesis : Reduce reaction volumes (<100 µL) to minimize precursor waste and improve molar activity (>50 GBq/µmol) .
- Quality control : Implement tandem MS (LC-MS/MS) to detect trace impurities affecting biodistribution .
Q. How do researchers address challenges in correlating in vitro and in vivo data for 4B2F-L-Phe pharmacokinetics?
- In vitro-in vivo bridging :
- Use 3D tumor spheroids or organoids to mimic in vivo hypoxia and nutrient gradients .
- Apply physiologically based pharmacokinetic (PBPK) modeling to scale cellular uptake rates to whole-body PET data .
- Contradiction mitigation :
Methodological Pitfalls and Solutions
Q. Why might radiochemical yields drop below 20% in 18F^{18}\text{F}18F-labeling of 4B2F-L-Phe, and how can this be mitigated?
- Common pitfalls :
- Solutions :
- Use zeolite-based drying cartridges for anhydrous -fluoride .
- Optimize reaction time (5–10 minutes) and temperature (60–70°C) via Design of Experiments (DoE) .
Q. How should researchers handle discrepancies between PET imaging and ex vivo biodistribution data?
- Root causes :
- Best practices :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。